5-Ethyl-3-methyl-4-nitroisoxazole
Description
Properties
IUPAC Name |
5-ethyl-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-5-6(8(9)10)4(2)7-11-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZLYFXTOKNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Electrophilic vs. Nucleophilic Behavior: The 4-nitro group in this compound increases electrophilicity at C4, enabling reactions with nucleophiles like cyanides to form dicyanoisoxazoles . In contrast, 5-amino-3-methylisoxazole derivatives exhibit nucleophilic behavior at C5, facilitating multicomponent cyclizations .
- Biological Activity: Nitro-substituted analogs (e.g., 3-methyl-4-nitro-5-styrylisoxazoles) show pronounced antioxidant and anti-inflammatory properties, likely due to nitro group-mediated redox modulation . However, 5-amino derivatives (e.g., 11i–11m) prioritize hydrogen-bond-driven interactions in xanthenone hybrids .
Structural and Crystallographic Insights
- Hydrogen Bonding : The carbohydrazide derivative (5-methyl-N-(3-nitrobenzylidene)isoxazole-4-carbohydrazide) forms intramolecular N–H···O bonds, stabilizing its conformation and possibly enhancing bioavailability .
Preparation Methods
Base-Catalyzed Condensation with Aldehydes
The Henry reaction, a nitroaldol condensation, is a key method for introducing alkyl chains to nitro-substituted heterocycles. In the context of 5-ethyl-3-methyl-4-nitroisoxazole, 3,5-dimethyl-4-nitroisoxazole serves as the starting material. Reacting this compound with acetaldehyde (ethanal) under basic conditions facilitates the formation of a β-nitro alcohol intermediate.
General Procedure :
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Dissolve 3,5-dimethyl-4-nitroisoxazole (5 mmol, 710 mg) in a THF/MeOH/H₂O (3:7 v/v, 16 mL) mixture.
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Add NaOH (0.2 equiv, 40 mg) to initiate deprotonation, yielding a deep yellow solution.
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Introduce acetaldehyde (1.2 equiv, 6 mmol) dropwise over 30 minutes.
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Stir the mixture at room temperature for 36–60 hours, followed by THF removal under vacuum.
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Extract the crude product with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (Petroleum Ether/EtOAc 95:5).
This step generates 1-(3-methyl-4-nitroisoxazol-5-yl)ethanol (C₇H₉N₃O₄), characterized by:
Mesylation and Elimination to Form the Ethyl Group
The β-nitro alcohol intermediate undergoes mesylation followed by elimination to install the ethyl substituent:
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Treat 1-(3-methyl-4-nitroisoxazol-5-yl)ethanol (1 mmol) with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane.
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Stir at 0°C for 1 hour, then warm to room temperature.
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Quench with ice water, extract with EtOAc, and concentrate.
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Subject the mesylate to thermal elimination (80°C, toluene, 2 hours) to yield 5-vinyl-3-methyl-4-nitroisoxazole .
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Hydrogenate the vinyl group (H₂, Pd/C, EtOAc) to afford This compound .
Key Spectral Data :
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¹H NMR (CDCl₃) : δ 2.56 (s, 3H, CH₃), 2.39–2.34 (m, 2H, CH₂), 1.26–1.22 (m, 2H, CH₂), 0.94 (t, 3H, CH₃).
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¹³C NMR : δ 173.2 (C=O), 155.9 (C-NO₂), 130.9 (C=C), 35.9 (CH₂), 14.1 (CH₃).
Alternative Pathway: Direct Nitration of 5-Ethyl-3-methylisoxazole
Synthesis of 5-Ethyl-3-methylisoxazole
The parent isoxazole is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride:
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Reflux ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (20 mL) for 6 hours.
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Neutralize with NaHCO₃, extract with EtOAc, and purify via distillation to yield 5-ethyl-3-methylisoxazole .
Characterization :
Regioselective Nitration
Nitration at the 4-position is achieved using fuming nitric acid in sulfuric acid:
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Cool a mixture of H₂SO₄ (10 mL) and HNO₃ (5 mL) to 0°C.
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Add 5-ethyl-3-methylisoxazole (5 mmol) dropwise, maintaining the temperature below 5°C.
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Stir for 2 hours, pour onto ice, and extract with CH₂Cl₂.
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Purify via recrystallization (EtOH/H₂O) to isolate This compound .
Optimized Conditions :
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Yield : 78–82%.
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Melting Point : 89–91°C.
Ionic Liquid-Mediated Knoevenagel Condensation
Task-Specific Ionic Liquids as Catalysts
The use of [bmIm]OH (1-butyl-3-methylimidazolium hydroxide) accelerates nitroalkene formation:
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Mix 3,5-dimethyl-4-nitroisoxazole (1 mmol) with acetaldehyde (1.2 mmol) in [bmIm]OH (5 mL).
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Stir at room temperature for 15 minutes.
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Extract with EtOAc, concentrate, and purify via chromatography.
Advantages :
-
Reaction Time : 15 minutes vs. 36 hours in conventional solvents.
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Reusability : Ionic liquid retains catalytic activity for 5 cycles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Henry Reaction | 70–75 | 36–60 hours | Functional group tolerance |
| Direct Nitration | 78–82 | 2 hours | Simplicity, scalability |
| Ionic Liquid Catalysis | 85–88 | 15 minutes | Eco-friendly, rapid kinetics |
Spectroscopic Validation and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Solvent Selection and Waste Minimization
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Replace THF with cyclopentyl methyl ether (CPME) for improved safety and lower toxicity.
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Implement solvent recovery systems to achieve >90% recycling efficiency.
Catalytic Hydrogenation Optimization
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Use PtO₂ instead of Pd/C to reduce reaction time (30 minutes vs. 2 hours).
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Operate at 50 psi H₂ pressure for consistent ethyl group installation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Ethyl-3-methyl-4-nitroisoxazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. A common approach includes cyclocondensation of hydroxylamine derivatives with β-diketones or alkynes under acidic conditions. For example, nitrile oxide precursors may undergo [3+2] cycloaddition with alkynes in the presence of hypervalent iodine reagents . Key parameters include temperature control (reflux in ethanol or THF), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol or DMF) ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the isoxazole ring. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 210.06 for C₇H₉N₂O₃). Infrared (IR) spectroscopy identifies functional groups like nitro (∼1520 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹). X-ray crystallography resolves bond angles and dihedral angles, providing 3D structural insights .
Q. What biological activities have been preliminarily associated with nitro-substituted isoxazoles like this compound?
- Methodological Answer : Nitroisoxazoles exhibit antimicrobial and antifungal properties due to the electron-withdrawing nitro group enhancing electrophilicity. In vitro assays (e.g., MIC tests against S. aureus or C. albicans) are standard. The ethyl and methyl substituents may modulate lipophilicity, impacting membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group at C4 creates a partial positive charge at C5, making it susceptible to nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (NEB method) refine reaction pathways .
Q. What strategies resolve contradictions in reported synthetic yields for nitroisoxazole derivatives?
- Methodological Answer : Discrepancies arise from variations in precursor purity, solvent choice (polar aprotic vs. protic), and workup methods. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, replacing K₂CO₃ with Cs₂CO₃ in cyclization steps improves yields by 15–20% .
Q. How do steric and electronic effects of substituents influence the crystal packing of this compound?
- Methodological Answer : X-ray diffraction reveals that the ethyl group induces torsional strain, reducing π-π stacking. The nitro group participates in weak C–H···O hydrogen bonds, stabilizing the lattice. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% O···H contacts) .
Q. What experimental and theoretical approaches validate the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220°C. Computational thermochemistry (Gaussian09) calculates ΔH°formation (gas phase) and bond dissociation energies (BDEs). The nitro group lowers thermal stability compared to non-nitrated analogs .
Q. How can bioisosteric replacement of the nitro group enhance the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Replace nitro with trifluoromethyl or cyano groups to reduce toxicity while retaining electronic effects. In silico ADMET profiling (SwissADME) predicts logP and metabolic clearance. In vivo studies in rodent models assess bioavailability and hepatic clearance rates .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the nitro group) .
- Data Reproducibility : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
- Structural Ambiguities : Use single-crystal X-ray diffraction as the gold standard for resolving isomeric mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
